molecular formula C16H12ClN3O B2659777 N-(4-(1H-pyrazol-3-yl)phenyl)-4-chlorobenzamide CAS No. 263257-75-6

N-(4-(1H-pyrazol-3-yl)phenyl)-4-chlorobenzamide

Cat. No. B2659777
CAS RN: 263257-75-6
M. Wt: 297.74
InChI Key: NXPDUXLFHOMBAB-UHFFFAOYSA-N
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Description

“N-(4-(1H-pyrazol-3-yl)phenyl)-4-chlorobenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to a phenyl group and a chlorobenzamide group .

Scientific Research Applications

Antimicrobial Applications

Pyrazole derivatives have been extensively studied for their antimicrobial properties. For example, the molecular spectroscopic analysis of a novel pyrazole derivative revealed its potential as an antimicrobial agent. The compound demonstrated in vitro antimicrobial activity against several bacteria and fungal strains, highlighting the role of the chlorine atom and carbothioamide group in antimicrobial efficacy (Sivakumar et al., 2020). Similarly, another study synthesized pyrazole derivatives containing an oxime moiety, which showed significant antiviral activities, indicating the potential of pyrazole derivatives in developing antiviral agents (Ouyang et al., 2008).

Antidepressant Activity

The synthesis and preclinical evaluation of pyrazole derivatives have shown promising antidepressant activities. One study found that certain pyrazole compounds significantly reduced immobility time in animal models, suggesting their therapeutic potential as antidepressants (Mathew et al., 2014).

Antifungal and Insecticidal Applications

Pyrazoline-based ligands and their metal complexes have been synthesized and characterized for their antifungal activities, demonstrating potential synergistic effects with conventional antifungals (Ali et al., 2012). Furthermore, the synthesis and structure-activity relationship of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings highlighted their insecticidal activity against the diamondback moth, illustrating the utility of pyrazole derivatives in developing new insecticides (Qi et al., 2014).

properties

IUPAC Name

4-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPDUXLFHOMBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-4-chlorobenzamide

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